4-[(4-Methoxyphenyl)amino]butanoic acid
Overview
Description
“4-[(4-Methoxyphenyl)amino]butanoic acid” is a compound with the molecular formula C11H15NO3 . It is also known as “4-(4-methoxyanilino)butanoic acid” and has a molecular weight of 209.24 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15NO3/c1-15-10-6-4-9(5-7-10)12-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . The storage temperature is room temperature .Scientific Research Applications
Metabolic Pathways and Bioefficacy Comparisons
- Methionine and Its Analogs : Research comparing 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met) in monogastric animals has elucidated the chemical, metabolic, and nutritional aspects of their bioefficacy. Differences in the chemical structure between HMTBA and DL-Met lead to distinct absorption, enzymatic conversion, and utilization pathways, impacting their efficacy in animal nutrition (Vázquez-Añón et al., 2017).
Herbicide Sorption and Environmental Impact
- Phenoxy Herbicides : Studies on the sorption of phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and derivatives to soil and minerals have provided insights into environmental interactions. Parameters such as pH, organic carbon content, and iron oxides have been identified as critical in understanding the environmental fate of these herbicides, which may parallel investigations into related compounds (Werner et al., 2012).
Pharmacological Properties of Structurally Related Compounds
- Anti-Cancer and Anti-Inflammatory Agents : Compounds like 4′-geranyloxyferulic acid (GOFA), an oxyprenylated ferulic acid derivative, have shown potential as anti-inflammatory and anti-tumor agents. This suggests that structurally related compounds, especially those with modifications on the phenyl ring, may possess similar bioactivities (Epifano et al., 2015).
Antioxidant Activities and Health Benefits
- Hydroxycinnamic Acids : The antioxidant properties of hydroxycinnamic acids, which share structural features with 4-[(4-Methoxyphenyl)amino]butanoic acid, have been extensively studied. The modifications in the aromatic ring and esterification of the carboxylic group significantly influence their biological activities, suggesting potential health benefits of similarly structured compounds (Razzaghi-Asl et al., 2013).
Mechanism of Action
While the specific mechanism of action for “4-[(4-Methoxyphenyl)amino]butanoic acid” is not provided, similar compounds like 4-Phenylbutyric acid (4-PBA) are known to act as chemical chaperones. They ameliorate unfolded proteins and suppress their aggregation, which results in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Safety and Hazards
Future Directions
The future directions for “4-[(4-Methoxyphenyl)amino]butanoic acid” and its derivatives could involve further optimization for medicinal application, given the high doses currently required for therapeutic efficacy . These compounds could potentially be viable therapeutic agents against neurodegenerative diseases .
properties
IUPAC Name |
4-(4-methoxyanilino)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-10-6-4-9(5-7-10)12-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPFLIUKOLTAIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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